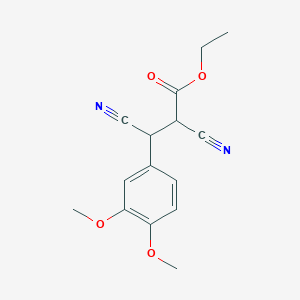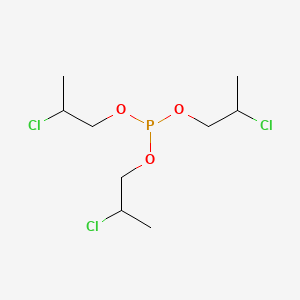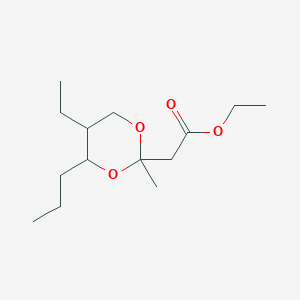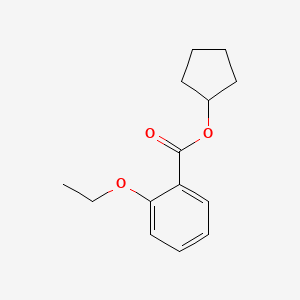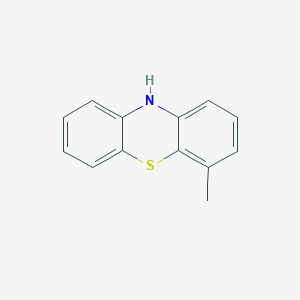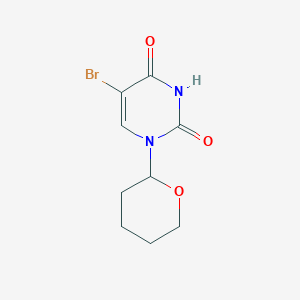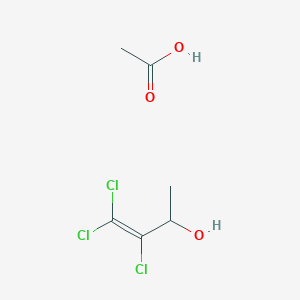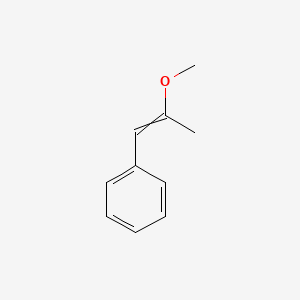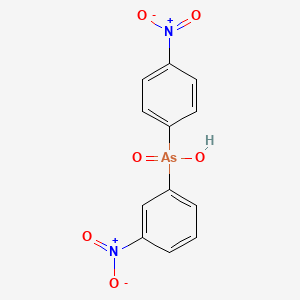
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of nitro groups attached to phenyl rings and an arsenic atom
Métodos De Preparación
The synthesis of (3-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of nitrophenyl derivatives with arsenic-containing reagents. One common method is the electrophilic aromatic substitution reaction, where aniline reacts with arsenic acid to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly changing the compound’s characteristics.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in developing new drugs, particularly for targeting specific enzymes or pathways.
Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Nitrophenyl)-(4-nitrophenyl)arsinic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, depending on its chemical structure and the nature of the target. For example, it may inhibit bacterial growth by interfering with essential enzymes .
Comparación Con Compuestos Similares
(3-Nitrophenyl)-(4-nitrophenyl)arsinic acid can be compared with other organoarsenic compounds such as arsanilic acid and arsinothricin . While these compounds share some similarities, this compound is unique due to its specific nitro group arrangement and its resulting chemical properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Similar compounds include:
Arsanilic acid: Known for its use in veterinary medicine and as a feed additive.
Arsinothricin: A novel organoarsenical antibiotic with broad-spectrum activity.
Propiedades
Número CAS |
6339-86-2 |
|---|---|
Fórmula molecular |
C12H9AsN2O6 |
Peso molecular |
352.13 g/mol |
Nombre IUPAC |
(3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O6/c16-13(17,9-4-6-11(7-5-9)14(18)19)10-2-1-3-12(8-10)15(20)21/h1-8H,(H,16,17) |
Clave InChI |
UTZSSLXEEZYJCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


